![molecular formula C13H14Cl3N3O4S B7779060 4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate](/img/structure/B7779060.png)
4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidin-1-ium core substituted with amino, dichlorophenyl, and sulfanyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1,2-dimethylpyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the use of perchloric acid, which is highly reactive and potentially hazardous .
化学反应分析
Types of Reactions
4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidin-1-ium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidin-1-ium core .
科学研究应用
4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Uniqueness
4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate is unique due to its specific substitution pattern and the presence of both dichlorophenyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfanylmethyl]-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3S.ClHO4/c1-8-17-13(16)9(6-18(8)2)7-19-10-3-4-11(14)12(15)5-10;2-1(3,4)5/h3-6,16H,7H2,1-2H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEKHJYGBKFILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)CSC2=CC(=C(C=C2)Cl)Cl)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
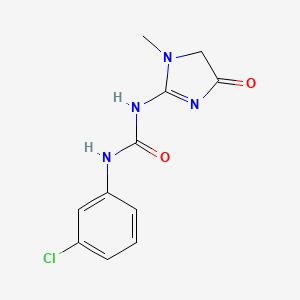

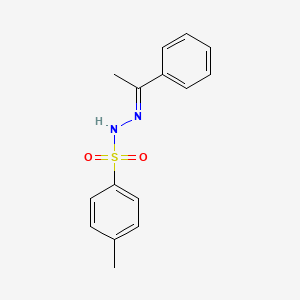
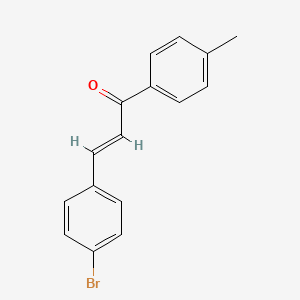
![1,2-Dimethyl-5-[(4-pyridinylthio)methyl]-4(1H)-pyrimidinimine perchlorate](/img/structure/B7779021.png)
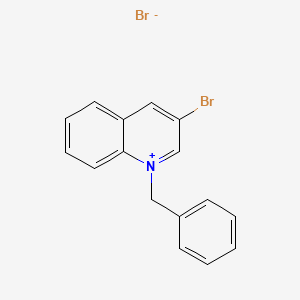
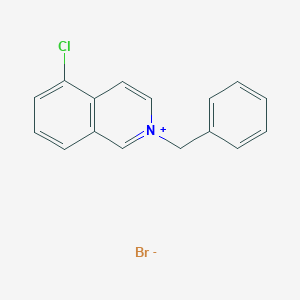
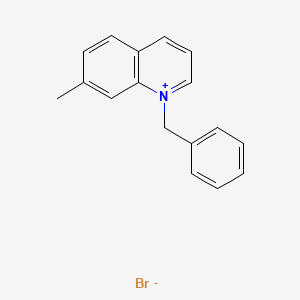
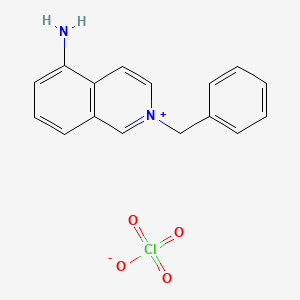
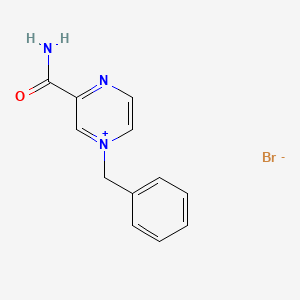
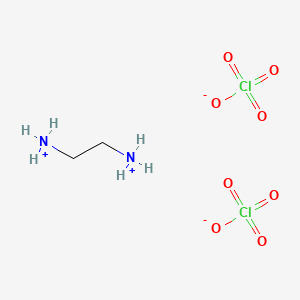
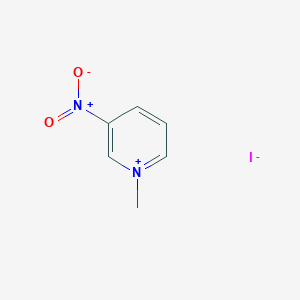
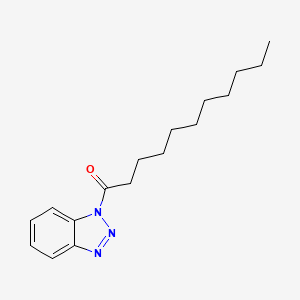
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B7779099.png)
